molecular formula C6H9N3O2 B3055157 4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one CAS No. 632292-00-3

4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one

Cat. No.: B3055157
CAS No.: 632292-00-3
M. Wt: 155.15 g/mol
InChI Key: KDJZYIIJROWOHS-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one is an organic compound that features a pyrrolidine ring attached to an oxadiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrolidine derivative with a suitable oxadiazolone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the mixture is refluxed to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrrolidin-1-yl)-1,2,5-oxadiazol-3(2H)-one is unique due to its oxadiazolone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

632292-00-3

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1,2,5-oxadiazol-3-one

InChI

InChI=1S/C6H9N3O2/c10-6-5(7-11-8-6)9-3-1-2-4-9/h1-4H2,(H,8,10)

InChI Key

KDJZYIIJROWOHS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NONC2=O

Canonical SMILES

C1CCN(C1)C2=NONC2=O

Origin of Product

United States

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